![molecular formula C15H13Cl2NO B262184 N-benzyl-2,4-dichloro-N-methylbenzamide](/img/structure/B262184.png)
N-benzyl-2,4-dichloro-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2,4-dichloro-N-methylbenzamide, also known as BDCMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
N-benzyl-2,4-dichloro-N-methylbenzamide works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to an accumulation of acetylcholine, which can cause a range of physiological effects.
Biochemical and Physiological Effects:
N-benzyl-2,4-dichloro-N-methylbenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the disruption of nerve impulse transmission, and the induction of apoptosis in certain cancer cells. It has also been shown to have insecticidal and herbicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-2,4-dichloro-N-methylbenzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying their mechanisms of action. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2,4-dichloro-N-methylbenzamide, including the development of new drugs and pesticides based on its structure and properties. Additionally, further studies are needed to better understand its mechanisms of action and potential applications in various fields, such as agriculture and medicine.
Synthesemethoden
N-benzyl-2,4-dichloro-N-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with benzylamine, followed by the addition of methylamine. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,4-dichloro-N-methylbenzamide has been used in various scientific research applications, such as in the development of new drugs, pesticides, and herbicides. It has also been used as a tool for studying the mechanisms of action of certain enzymes and proteins.
Eigenschaften
Produktname |
N-benzyl-2,4-dichloro-N-methylbenzamide |
---|---|
Molekularformel |
C15H13Cl2NO |
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
N-benzyl-2,4-dichloro-N-methylbenzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-18(10-11-5-3-2-4-6-11)15(19)13-8-7-12(16)9-14(13)17/h2-9H,10H2,1H3 |
InChI-Schlüssel |
YTGGACXECZKQDI-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.